molecular formula C28H34N2O4 B329923 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B329923
M. Wt: 462.6 g/mol
InChI Key: OKXFQJIZYXMXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethyl group, and a methylbutanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an ortho-phenylenediamine and a suitable diketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride.

    Addition of the Dimethyl Group: The dimethyl group is added through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Methylbutanoyl Group: The final step involves the attachment of the methylbutanoyl group through an esterification reaction using 3-methylbutanoic acid and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interaction with various receptors in the brain.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to other benzodiazepines.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties. The presence of the dimethoxyphenyl group and the methylbutanoyl group may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.

Properties

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O4/c1-17(2)13-25(32)30-22-10-8-7-9-20(22)29-21-15-28(3,4)16-23(31)26(21)27(30)19-12-11-18(33-5)14-24(19)34-6/h7-12,14,17,27,29H,13,15-16H2,1-6H3

InChI Key

OKXFQJIZYXMXPQ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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